L-692,585 - 145455-35-2

L-692,585

Catalog Number: EVT-384981
CAS Number: 145455-35-2
Molecular Formula: C32H37N7O3
Molecular Weight: 567.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-692,585 is a synthetic, non-peptidyl growth hormone secretagogue (GHS) that acts as a potent agonist of the ghrelin receptor (GHS-R1a). [ [], [], [], [], [], [], [] ] This compound belongs to the benzolactam class of GH secretagogues and was developed based on the structure of earlier peptidyl GHSs like GHRP-6. [ [], [], [] ] L-692,585 exhibits high affinity for GHS-R1a and effectively stimulates the release of growth hormone (GH) both in vivo and in vitro. [ [], [], [], [], [] ] It has been instrumental in research exploring the ghrelin/GHS-R1a system and its role in various physiological processes, particularly GH secretion and its downstream effects.

L-692,429

  • Compound Description: L-692,429 is a non-peptidyl growth hormone secretagogue (GHS) that acts as an agonist at the ghrelin receptor. It stimulates growth hormone (GH) release from the pituitary gland.
  • Relevance: L-692,585 is a 2-hydroxypropyl derivative of L-692,429 and exhibits a higher potency in stimulating GH release compared to its parent compound. Both compounds act as agonists at the ghrelin receptor.

MK-677 (Ibutamoren)

  • Compound Description: MK-677, also known as Ibutamoren, is a non-peptidyl growth hormone secretagogue. Like L-692,585, it acts as an agonist at the ghrelin receptor, stimulating GH release.
  • Relevance: Both MK-677 and L-692,585 are potent non-peptidyl GH secretagogues that act via the ghrelin receptor. They are structurally distinct but share a similar mechanism of action.

GHRP-6 (Growth Hormone-Releasing Peptide-6)

  • Compound Description: GHRP-6 is a synthetic hexapeptide that acts as a growth hormone secretagogue. It stimulates GH release through the ghrelin receptor.
  • Relevance: While both GHRP-6 and L-692,585 stimulate GH release via the ghrelin receptor, they differ in their chemical structure. GHRP-6 is a peptide, whereas L-692,585 is a non-peptidyl compound. L-692,585 exhibits a longer duration of action compared to GHRP-6.

Ghrelin

  • Compound Description: Ghrelin is an endogenous peptide hormone that acts as the natural ligand for the ghrelin receptor. It stimulates GH release and plays a crucial role in appetite regulation and energy balance.
  • Relevance: L-692,585 mimics the effects of ghrelin by acting as an agonist at the ghrelin receptor, thereby stimulating GH release.

Human Growth Hormone-Releasing Hormone (hGHRH)

  • Compound Description: hGHRH is a hypothalamic peptide hormone that stimulates the synthesis and release of GH from the pituitary gland.

Somatostatin

  • Compound Description: Somatostatin is a peptide hormone that inhibits the release of GH from the pituitary gland.
  • Relevance: Somatostatin acts as a physiological antagonist to the GH-releasing effects of L-692,585.

[d-Arg1,d-Phe5,d-Trp7,9,Leu11]Substance P

  • Relevance: While L-692,585 activates the ghrelin receptor to stimulate GH release, [d-Arg1,d-Phe5,d-Trp7,9,Leu11]Substance P has the opposite effect, suppressing ghrelin receptor activity.

8. Atractylodin* Compound Description: Atractylodin is a natural compound isolated from the rhizomes of Atractylodes lancea Thunb. It has been shown to act as an agonist of the ghrelin receptor. * Relevance: Both Atractylodin and L-692,585 share the ability to activate the ghrelin receptor and promote similar downstream effects, such as increased intracellular Ca2+ and myosin light chain phosphorylation.

Source and Classification

L-692585 was developed by Merck & Co., Inc., and is part of a broader class of compounds known as growth hormone secretagogues. These agents are designed to mimic the action of ghrelin, a hormone that plays a crucial role in stimulating appetite and growth hormone release. The compound is characterized as a selective GHS-R agonist, which means it specifically activates the GHS-R without affecting other receptor types significantly.

Synthesis Analysis

The synthesis of L-692585 involves several key steps, utilizing readily available starting materials. A notable method described in the literature includes:

  1. Starting Material: The synthesis begins with 4-hydroxy-6-methyl-2-pyrone.
  2. Refluxing with N-Methylamine: This step yields a 4-hydroxy substituted pyridone in a yield of approximately 55%.
  3. Methoxy Derivative Formation: The pyridone is then transformed into its methoxy derivative with a yield of about 61%.
  4. Iodination: Selective iodination at the C-3 position results in another intermediate compound with a yield of 36%.
  5. Trifluoromethylation: Methyl 2,2-difluoro-2-(fluorosulfonyl) acetate is employed for trifluoromethylation, leading to the final product, L-692585 .
Molecular Structure Analysis

L-692585 has a complex molecular structure that can be analyzed through various spectroscopic techniques:

  • Molecular Formula: The compound has a specific molecular formula that can be derived from its structural components.
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy reveals details about the hydrogen and carbon environments within the molecule, allowing for confirmation of its structure.
  • Infrared (IR) Spectroscopy: IR spectra provide information on functional groups present within the compound, indicating the presence of specific bonds based on absorption peaks.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular weight and composition, validating the synthesis process .

The precise three-dimensional arrangement of atoms in L-692585 can be further elucidated using computational modeling techniques such as molecular dynamics simulations.

Chemical Reactions Analysis

L-692585 participates in several chemical reactions primarily related to its interaction with biological systems:

  1. Agonistic Activity: As an agonist of GHS-R, L-692585 binds to the receptor and mimics ghrelin's effects, leading to increased intracellular calcium levels and subsequent growth hormone release.
  2. Receptor Desensitization: Prolonged exposure to L-692585 may lead to receptor desensitization, where the responsiveness of GHS-R diminishes over time .
  3. Biochemical Pathways: The compound influences various signaling pathways associated with growth hormone release, including interactions with GHRH (growth hormone-releasing hormone) and somatostatin.

These reactions highlight L-692585's role not only as a pharmacological agent but also as a tool for studying receptor dynamics and hormonal regulation.

Mechanism of Action

The mechanism by which L-692585 exerts its effects involves several key processes:

  1. Binding Affinity: L-692585 exhibits high binding affinity for GHS-R, which leads to receptor activation.
  2. Signal Transduction: Upon binding, it initiates intracellular signaling cascades that result in increased calcium ion concentration within cells.
  3. Growth Hormone Release: This signaling ultimately stimulates the anterior pituitary gland to release growth hormone into circulation .

Studies have shown that infusion of L-692585 in animal models leads to significant changes in mRNA levels for GHS-R, indicating feedback mechanisms at play where prolonged exposure may downregulate receptor expression .

Physical and Chemical Properties Analysis

L-692585 possesses distinct physical and chemical properties that are critical for its function:

  • Solubility: The compound's solubility characteristics influence its bioavailability and pharmacokinetics.
  • Melting Point: Determined using standard methods, providing insight into thermal stability.
  • Spectroscopic Data: Detailed spectroscopic analyses (NMR, IR) provide comprehensive data on molecular interactions and functional groups present .

Understanding these properties is essential for optimizing formulations and therapeutic applications.

Applications

L-692585 has several potential applications in scientific research and medicine:

  1. Growth Hormone Disorders: It may be used as a therapeutic agent for conditions related to growth hormone deficiency or disorders.
  2. Metabolic Research: Investigating its role in metabolic regulation through ghrelin signaling pathways can provide insights into obesity and metabolic syndrome.
  3. Neuroscience Studies: Its effects on neuronal signaling pathways suggest potential applications in neurodegenerative diseases or cognitive function enhancement .
Introduction to Ghrelin Receptor (GHS-R1a) Agonists

Physiological Role of Ghrelin in Growth Hormone Secretion and Energy Homeostasis

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) predominantly expressed in the pituitary, hypothalamus, ventral tegmental area (VTA), and peripheral tissues like the liver and skeletal muscle [8]. Its endogenous ligand, ghrelin, regulates growth hormone (GH) release through direct actions on pituitary somatotropes. Ghrelin binding triggers intracellular calcium transients via Gαq/11 signaling, leading to vesicular GH exocytosis [3] [8]. Beyond GH secretion, GHS-R1a modulates energy homeostasis by stimulating orexigenic neuropeptides (e.g., NPY) in the arcuate nucleus and enhancing dopaminergic reward pathways in the VTA. This dual role links hunger signaling with motivated feeding behavior [8] [9].

Constitutively active GHS-R1a maintains basal GH pulsatility and metabolic tone. Genetic variants of GHS-R1a correlate with disorders like short stature and obesity, underscoring its physiological significance [8]. The receptor forms heterodimers with dopamine D2, melanocortin-3, and serotonin 2C receptors, enabling crosstalk between GH release, appetite, and reward pathways [8] [11].

Table 1: Key Signaling Pathways of GHS-R1a Activation

TissuePrimary Signaling CascadeFunctional Outcome
Pituitary somatotropesq/11 → PLCβ → IP3 → Ca2+ mobilizationGH secretion [3]
Hypothalamic arcuate nucleusAMPK activation → NPY/AgRP releaseAppetite stimulation [8]
Ventral tegmental areaGβγ → Dopamine D1R heterodimerizationEnhanced dopamine reward signaling [8]
Liver nucleiPP2A activation → C/EBPα dephosphorylationGluconeogenesis regulation

Evolution of Non-Peptidyl Growth Hormone Secretagogues (GHSs)

Early peptidyl GHSs (e.g., GHRP-6) faced limitations: rapid proteolytic degradation, poor oral bioavailability, and short half-lives [10]. This spurred development of non-peptidyl analogs resistant to enzymatic breakdown. Merck & Co. pioneered this effort, screening benzolactam derivatives for GHS-R1a specificity [4]. L-692,429 emerged as the first potent non-peptidyl GHS, acting as a structural template for L-692,585 [9]. The latter, a 3-aminopropylamine-substituted benzolactam, exhibits 5–30-fold higher potency than L-692,429 due to optimized stereochemistry and enhanced receptor-binding kinetics [9] [10].

Key structural innovations:

  • Stereospecific chiral centers: The (R)-configuration at C2 and C3 positions maximizes receptor fit [4] [5].
  • Tetrazole biphenyl moiety: Replaces labile peptide bonds, improving metabolic stability while mimicking C-terminal carboxylate interactions [4] [10].
  • Hydrophobic butanamide tail: Enhances membrane permeability [5].

L-692,585’s Ki of 0.8 nM for GHS-R1a surpasses ghrelin (Ki = 1–3 nM) and GHRP-6, enabling precise experimental control over GH secretion [1] [2].

Table 2: Progression from Peptidyl to Non-Peptidyl GHSs

CompoundClassKey FeaturesLimitations
GHRP-6PeptidylHexapeptide; first synthetic GHSShort half-life; protease sensitivity [10]
L-692,429BenzolactamFirst non-peptidyl GHS; oral activityModerate potency (EC50 ~100 nM) [9]
L-692,585Benzolactam derivativeKi = 0.8 nM; 5–30× potency of L-692,429Research use only [1] [5]
MK-0677SpiroindolineOrally active; clinical applicationsN/A (outside scope)

L-692585: Discovery and Significance in Endocrine Research

Discovered in the early 1990s, L-692,585 (chemical name: 3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide) was synthesized via a multi-step route starting from 4-hydroxy-6-methyl-2-pyrone [4]. Its CAS registry (145455-35-2) and molecular formula (C32H37N7O3) confirm a non-peptidic structure with MW 567.69 g/mol [5] [10].

Mechanistic Insights from L-692,585 Studies:

  • Direct somatotrope activation: In porcine pituitary cells, 10 µM L-692,585 induces biphasic Ca2+ transients: an initial IP3-dependent surge (68 ± 2 nM) followed by extracellular Ca2+ influx through L-type channels. This mirrors ghrelin’s action but is resistant to GHRH antagonists [3].
  • Synergy with GHRH: Co-administration with GHRH amplifies GH release 3-fold versus either agent alone, confirming complementary signaling pathways [9] [10].
  • Central effects: Intracerebroventricular (ICV) injection in pigs (3–30 µg/kg) elevates GH plasma concentrations dose-dependently (50 ± 9 ng/mL at 30 µg/kg), proving hypothalamic engagement [9].

Research Applications:

  • Aging studies: GHS-R1a agonists like L-692,585 reverse age-related declines in liver function by inhibiting cyclin D3-CDK4/6 complexes and restoring C/EBPα-mediated transcription .
  • Dopamine interactions: In the VTA and hippocampus, L-692,585 promotes GHS-R1a–D1R heterodimerization, amplifying dopamine-driven synaptic plasticity. This underpins its role in cognition and addiction research [7].
  • Receptor dynamics: Unlike peptidyl agonists, L-692,585 acts as an orthosteric super-agonist for Gαo1 signaling without allosteric modulation, clarifying GHS-R1a activation mechanisms [10].

Table 3: Binding Affinity and Functional Activity of L-692,585

ParameterValueExperimental SystemCitation
GHS-R1a Ki0.8 nMCompetitive binding assays [1] [2]
EC50 for GH release0.01–10 µMPorcine somatotropes [3]
Plasma GH increase (in vivo)21-fold (0.1 mg/kg IV)Beagle model [1]
Half-life (in vitro)Stable in DMSO >6 monthsSolubility studies [1] [4]

Properties

CAS Number

145455-35-2

Product Name

L-692585

IUPAC Name

3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide

Molecular Formula

C32H37N7O3

Molecular Weight

567.7 g/mol

InChI

InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1

InChI Key

AYBCFPXLXOLPIZ-JIPXPUAJSA-N

SMILES

CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Synonyms

N-((R)-1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-(((R)-2-hydroxypropyl)amino)-3-methylbutanamide

Canonical SMILES

CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Isomeric SMILES

C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.